2-Morpholinoethyl acrylate
Overview
Description
2-Morpholinoethyl acrylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of acrylate, featuring a morpholine ring attached to the ethyl group of the acrylate moiety. This compound is known for its versatility in various chemical reactions and applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Morpholinoethyl acrylate can be synthesized through the reaction of morpholine with ethyl acrylate. The reaction typically involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of ethyl acrylate, followed by the elimination of ethanol. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and specific reaction parameters, such as temperature and pressure, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other acrylates or methacrylates.
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate moiety can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Addition Reactions: Nucleophiles like amines or thiols and electrophiles like halogens can react with the acrylate group.
Major Products Formed
Polymers: Homopolymers and copolymers with varying properties depending on the comonomers used.
Substituted Morpholines: Products with different functional groups attached to the morpholine ring.
Addition Products: Compounds with new functional groups added to the acrylate moiety.
Scientific Research Applications
2-Morpholinoethyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The morpholine ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. These interactions can influence the physical and chemical properties of the resulting materials, making them suitable for specific applications .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but with a hydroxyl group instead of a morpholine ring.
2-Dimethylaminoethyl acrylate: Contains a dimethylamino group instead of a morpholine ring.
2-Ethoxyethyl acrylate: Features an ethoxy group instead of a morpholine ring
Uniqueness
2-Morpholinoethyl acrylate is unique due to the presence of the morpholine ring, which imparts specific chemical and physical properties. The morpholine ring enhances the compound’s solubility in water and organic solvents, making it more versatile in various applications. Additionally, the ring structure provides sites for further functionalization, allowing for the creation of tailored materials with desired properties .
Properties
IUPAC Name |
2-morpholin-4-ylethyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-9(11)13-8-5-10-3-6-12-7-4-10/h2H,1,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIMFWVBMOWHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN1CCOCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173392 | |
Record name | 2-Morpholinoethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19727-38-9 | |
Record name | 2-Morpholinoethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19727-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinoethyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Morpholinoethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MORPHOLINOETHYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ7CBC3R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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